molecular formula C14H14N4O5S B1229847 5-Methyl-2-[[(4-nitrophenyl)-oxomethyl]hydrazo]-4-thiazolecarboxylic acid ethyl ester

5-Methyl-2-[[(4-nitrophenyl)-oxomethyl]hydrazo]-4-thiazolecarboxylic acid ethyl ester

Cat. No.: B1229847
M. Wt: 350.35 g/mol
InChI Key: GRFPHNGXYHSIEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methyl-2-[[(4-nitrophenyl)-oxomethyl]hydrazo]-4-thiazolecarboxylic acid ethyl ester is a C-nitro compound.

Scientific Research Applications

Nitrosation and Hydrolysis Studies

Research has explored the nitrosation of hydrazino substituted thiazole-4-acetates, including compounds similar to the one . Nitrosation and subsequent reactions lead to various derivatives, highlighting the chemical versatility of these compounds (Campaigne & Selby, 1980).

Transformations Under Base Action

Studies have also examined how derivatives of related compounds transform under the action of bases. These transformations often result in the cleavage of certain rings in the structure and the formation of new, potentially biologically active compounds (Maadadi, Pevzner, & Petrov, 2017).

Derivative Synthesis

Research into the acylation and subsequent reactions of similar thiazole derivatives has provided pathways to synthesize a range of different compounds. This demonstrates the potential for creating diverse derivatives from a base compound like 5-Methyl-2-[[(4-nitrophenyl)-oxomethyl]hydrazo]-4-thiazolecarboxylic acid ethyl ester (Dovlatyan et al., 2004).

Calcium Channel Blockers

One study synthesized esters based on the structures of dihydropyridines and diltiazem, showing potential for calcium channel blocking activity. This suggests that derivatives of the compound could have biomedical applications (Atwal et al., 1987).

Solvolysis and Novel Esters

Research on the solvolysis of ethyl esters of similar compounds has led to the creation of novel esters. This indicates the potential for synthesizing new chemicals from the base compound (Dovlatyan et al., 2003).

Properties

Molecular Formula

C14H14N4O5S

Molecular Weight

350.35 g/mol

IUPAC Name

ethyl 5-methyl-2-[2-(4-nitrobenzoyl)hydrazinyl]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C14H14N4O5S/c1-3-23-13(20)11-8(2)24-14(15-11)17-16-12(19)9-4-6-10(7-5-9)18(21)22/h4-7H,3H2,1-2H3,(H,15,17)(H,16,19)

InChI Key

GRFPHNGXYHSIEZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=N1)NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C

solubility

13.1 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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